molecular formula C16H17N5O B2358921 1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1203030-77-6

1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2358921
CAS RN: 1203030-77-6
M. Wt: 295.346
InChI Key: WNNVGSOZNMMDEM-UHFFFAOYSA-N
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Description

1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide, also known as EMPP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EMPP is a synthetic compound that is structurally similar to other pyrazole derivatives, such as celecoxib, a COX-2 inhibitor used in the treatment of inflammatory diseases.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and characterization of pyrazole derivatives, including those related to 1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide, have been extensively studied. For example, studies have demonstrated the facile preparation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones through reactions involving amino-phenyl-pyrazole carboxamides with various reagents, showcasing the chemical versatility and reactivity of these compounds (Miyashita et al., 1990). Another study highlighted the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, detailing spectroscopic and single-crystal X-ray structural analyses to elucidate the compound's structure (Viveka et al., 2016).

Biological Evaluation and Applications

Pyrazole derivatives have been evaluated for their biological activities, including anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives were synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications (Rahmouni et al., 2016). Similarly, other studies have synthesized and characterized pyrazoline derivatives for their biological activities, further contributing to the understanding of the pharmacological potential of these compounds (Zheng et al., 2010).

Chemical and Physical Properties

Research has also delved into the chemical and physical properties of pyrazole derivatives. For example, the synthesis and structural elucidation of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates revealed insights into their reactivity and potential for further chemical modifications (Ledenyova et al., 2018). Another study focused on the synthesis and characterization of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing detailed experimental and theoretical analyses of its structure and properties (Viveka et al., 2016).

properties

IUPAC Name

2-ethyl-N-(5-methyl-2-phenylpyrazol-3-yl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-3-20-14(9-10-17-20)16(22)18-15-11-12(2)19-21(15)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNVGSOZNMMDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide

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